Vactosertib - 1352608-82-2

Vactosertib

Catalog Number: EVT-287556
CAS Number: 1352608-82-2
Molecular Formula: C22H18FN7
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vactosertib, also known as TEW-7197, is a potent, orally bioavailable inhibitor of transforming growth factor-beta (TGF-β) receptor type I, also known as activin receptor-like kinase 5 (ALK5). [] Vactosertib functions as a research tool in investigating the role of TGF-β signaling in various biological processes and disease models. Its primary role in scientific research involves elucidating the impact of TGF-β signaling on various cellular processes such as proliferation, differentiation, and extracellular matrix production.

Future Directions
  • Optimization of Combination Therapies: Further research is needed to refine combination therapies with Vactosertib, exploring its synergy with other anticancer agents, immunotherapies, and targeted therapies. [, , , , , , , , , , , ]
  • Biomarker Development: Identifying predictive biomarkers for Vactosertib response is crucial for selecting patients who are most likely to benefit from this therapy. [, ]
  • Exploration of Novel Applications: Given its role in regulating TGF-β signaling, Vactosertib holds potential for investigation in other diseases where TGF-β plays a significant role, such as fibrosis, inflammation, and autoimmune disorders. [, , , , , ]
  • Mechanistic Studies: Deepening the understanding of Vactosertib's precise mechanisms of action in various disease contexts will be valuable for optimizing its therapeutic application. [, , , ]
Source and Classification

Vactosertib is classified under the category of receptor kinase inhibitors, specifically targeting the TGF-beta signaling pathway. Its development is rooted in the need for effective treatments for fibrotic diseases and various cancers, where TGF-beta signaling plays a pivotal role in disease progression . The compound has been synthesized to be orally bioavailable, allowing for easier administration in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of Vactosertib involves multiple steps that utilize advanced organic chemistry techniques. The compound is derived from a series of chemical reactions that include:

  1. Formation of Imidazole Derivatives: Starting materials are reacted to form imidazole rings, which are crucial for the compound's activity.
  2. Substituent Modifications: Various substituents are introduced onto the imidazole core to enhance selectivity and potency against the TGF-beta receptor.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The detailed synthetic pathway typically includes specific reagents and conditions that optimize yield and minimize by-products .

Molecular Structure Analysis

Structure and Data

Vactosertib's molecular structure features a complex arrangement that includes an imidazole ring and other functional groups that contribute to its inhibitory activity. The chemical formula is C₁₈H₁₈N₄O₂S, which indicates the presence of nitrogen and sulfur atoms critical for its interaction with the target receptor.

  • Molecular Weight: Approximately 358.43 g/mol
  • 3D Structure: The spatial arrangement allows for optimal binding at the ATP site of the TGF-beta receptor, facilitating its role as an inhibitor.
Chemical Reactions Analysis

Reactions and Technical Details

Vactosertib primarily engages in competitive inhibition of the TGF-beta receptor through reversible binding. The key reactions include:

  1. Binding to ATP Site: Vactosertib competes with ATP for binding at the receptor's active site.
  2. Inhibition of SMAD Phosphorylation: By blocking TGF-beta receptor activation, Vactosertib prevents downstream phosphorylation events that lead to SMAD activation.
  3. Reduction of Extracellular Matrix Production: Inhibition of TGF-beta signaling leads to decreased synthesis of collagen and other extracellular matrix components, which is particularly relevant in fibrotic diseases .
Mechanism of Action

Process and Data

The mechanism by which Vactosertib exerts its effects involves several key steps:

  1. Inhibition of Receptor Activation: By binding to the Type 1 TGF-beta receptor, Vactosertib prevents ligand-induced activation.
  2. Downregulation of SMAD Pathway: This inhibition leads to reduced phosphorylation of SMAD2 and SMAD3 proteins, which are essential mediators in TGF-beta signaling.
  3. Decreased Tumor Progression: In cancer models, Vactosertib has demonstrated efficacy in reducing tumor cell migration and invasion by modulating gene expression related to cancer progression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Vactosertib is soluble in dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are not widely published but can be determined through laboratory analysis.

These properties are crucial for determining formulation strategies for clinical applications.

Applications

Scientific Uses

Vactosertib is currently being investigated for several therapeutic applications:

  1. Cancer Treatment: It shows promise in treating various cancers by targeting TGF-beta signaling pathways that contribute to tumor growth and metastasis .
  2. Fibrotic Diseases: Research indicates potential efficacy in conditions characterized by excessive fibrosis due to its ability to reduce extracellular matrix production .
  3. Combination Therapies: Ongoing studies are exploring its use in combination with other anticancer agents like gemcitabine to enhance therapeutic outcomes in pancreatic cancer .
Molecular Pharmacology of Vactosertib

Structural Activity Relationship of TGF-β Type I Receptor Inhibition

Vactosertib (TEW-7197/EW-7197) is a potent small-molecule inhibitor targeting the transforming growth factor-β (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). Its molecular scaffold comprises a triazolopyridine core linked to a 6-methylpyridin-2-yl group and a 2-fluoroaniline moiety through an imidazole bridge. This configuration is critical for high-affinity binding to ALK5’s ATP-binding pocket. The 2-fluoroaniline substituent enhances hydrophobic interactions within the kinase domain’s hinge region, while the triazolopyridine group facilitates hydrogen bonding with key residues like His283 and Asp290. The 6-methylpyridin-2-yl moiety extends into a hydrophobic pocket, increasing selectivity and reducing off-target effects [6] [7].

Modifications to this scaffold significantly alter inhibitory potency:

  • Removal of the 2-fluorine atom reduces affinity by >10-fold due to weakened hydrophobic contacts.
  • Substitution of the methyl group on the pyridine ring with bulkier groups (e.g., ethyl) sterically hinders binding, decreasing activity.
  • The imidazole linker’s rigidity is essential for maintaining optimal spatial orientation between pharmacophores [6] [9].

Table 1: Key Structural Features of Vactosertib and Their Roles in ALK5 Inhibition

Structural ElementRole in ALK5 BindingConsequence of Modification
Triazolopyridine coreHydrogen bonding with hinge residues (His283, Asp290)Reduced H-bonding → Loss of potency
2-Fluoroaniline moietyHydrophobic interaction with gatekeeper residue (Phe234)Decreased hydrophobic contact → Lower affinity
6-Methylpyridin-2-yl groupOccupies hydrophobic pocket I (Val219, Ile211)Steric clashes → Impaired binding
Imidazole linkerMaintains optimal distance between pharmacophoresIncreased flexibility → Weaker kinase inhibition

Kinase Selectivity Profiling: ALK4/ALK5 Inhibition Dynamics

Vactosertib exhibits high selectivity for ALK5 (TGF-β type I receptor) and ALK4 (activin type I receptor), with IC₅₀ values of 12.7 nM and 18.3 nM, respectively. This dual inhibition disrupts both TGF-β and activin signaling, pathways implicated in tumor immunosuppression and metastasis. Kinome-wide profiling against 300+ kinases reveals minimal off-target activity:

  • >100-fold selectivity over ALK1/2/3/6, critical for avoiding bone morphogenetic protein (BMP) pathway interference.
  • >50-fold selectivity against vascular endothelial growth factor receptors (VEGFR1/2/3), minimizing angiogenesis-related toxicity [3] [7] [9].

The inhibitor’s specificity arises from its unique interaction with the ALK5/ALK4 ATP-binding site’s DFG-in conformation, where it occupies a distinct hydrophobic region not conserved in other kinases. Molecular dynamics simulations confirm that vactosertib induces a conformational shift in the ALK5 activation loop, stabilizing the inactive state and preventing Smad2/3 phosphorylation. In cellular assays, vactosertib (100 nM) reduces p-Smad2/3 levels by >90% in multiple myeloma and breast cancer models, validating target engagement [3] [6] [9].

Table 2: Selectivity Profile of Vactosertib Against Key Kinases

KinaseIC₅₀ (nM)Fold Selectivity (vs. ALK5)Functional Relevance
ALK512.71.0Primary target (TGF-β signaling)
ALK418.31.4Secondary target (activin signaling)
ALK2>1,000>78Prevents BMP pathway disruption
ALK3>1,000>78Prevents BMP pathway disruption
VEGFR265051Minimizes angiogenic side effects
PDGFRα>1,000>78Reduces risk of cardiotoxicity

Binding Affinity and Competitive Inhibition Mechanisms

Vactosertib functions as a competitive ATP antagonist with slow dissociation kinetics, as demonstrated by surface plasmon resonance (SPR) assays. Its binding affinity (KD) for ALK5 is 3.2 nM, with a dissociation half-life (t½) of >120 minutes, indicating prolonged target occupancy. Enzyme kinetic analyses confirm classic competitive inhibition patterns:

  • Increasing ATP concentrations raise the apparent Km for substrate phosphorylation (from 10 μM to 120 μM at 1 μM vactosertib), while Vmax remains unchanged.
  • Lineweaver-Burk plots show intersecting lines at the y-axis, characteristic of competitive inhibitors [7] [8].

The compound’s time-dependent inhibition is evidenced by pre-incubation experiments: treating ALK5 with vactosertib for 30 minutes before adding ATP reduces IC₅₀ by 8-fold compared to simultaneous addition. This suggests induced-fit binding, where vactosertib triggers conformational changes that deepen its insertion into the ATP pocket. Mutagenesis studies identify residue Phe234 as critical: its mutation to alanine abolishes vactosertib’s activity by disrupting π-π stacking with the triazolopyridine ring. In cellular contexts, vactosertib (200 nM) reverses TGF-β-induced epithelial-mesenchymal transition (EMT) in breast cancer cells by blocking Smad2/3 nuclear translocation, confirming functional competitive inhibition [3] [7] [8].

Table 3: Kinetic Parameters of Vactosertib-Mediated ALK5 Inhibition

ParameterValueMethodBiological Implication
KD (binding affinity)3.2 nMSurface plasmon resonanceHigh target engagement at low concentrations
IC50 (enzymatic)12.7 nMKinase activity assayPotent suppression of ALK5 autophosphorylation
Ki (inhibition const.)4.8 nMMichaelis-Menten kineticsTight-binding competitive inhibition
Dissociation t½>120 minutesSPR dissociation phase analysisSustained target blockade

Properties

CAS Number

1352608-82-2

Product Name

Vactosertib

IUPAC Name

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline

Molecular Formula

C22H18FN7

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29)

InChI Key

FJCDSQATIJKQKA-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4

Solubility

Soluble in DMSO, not in water

Synonyms

TEW7197; TEW 7197; TEW-7197; Vactosertib

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.